[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine
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Overview
Description
[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine is a synthetic compound with a molecular formula of C9H13N5. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions include microwave irradiation at 140°C for about 3 hours .
Industrial Production Methods
the laboratory-scale synthesis methods can be scaled up for industrial production, ensuring the same reaction conditions and reagents are used to maintain the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under appropriate conditions to yield different derivatives.
Substitution: It undergoes nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1, which are involved in different biological processes . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in its substituents.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: Another derivative with different functional groups.
Uniqueness
[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to inhibit multiple enzymes makes it a valuable compound for medicinal research .
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H13N5/c1-6(2)8-12-9-11-4-3-7(5-10)14(9)13-8/h3-4,6H,5,10H2,1-2H3 |
InChI Key |
LYGFKVZPIIHWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
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